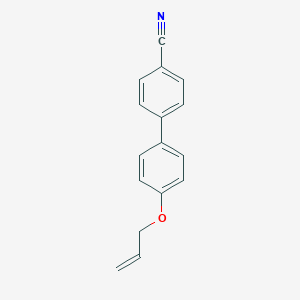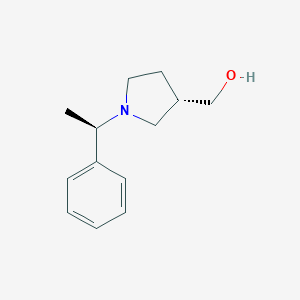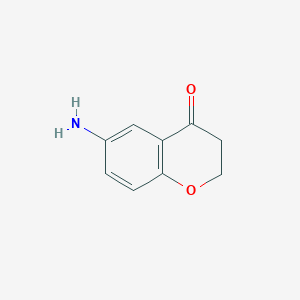
6-Aminocroman-4-ona
Descripción general
Descripción
6-Aminochroman-4-one is a significant heterobicyclic compound . It acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds .
Molecular Structure Analysis
The molecular weight of 6-Aminochroman-4-one is 163.17 . Its molecular formula is C9H9NO2 . The structure of 6-Aminochroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) .Aplicaciones Científicas De Investigación
Química Medicinal
La cromana-4-ona es un compuesto heterocíclico significativo y actúa como un bloque de construcción en la química medicinal para el aislamiento, el diseño y la síntesis de nuevos compuestos líderes . Exhibe variaciones significativas en las actividades biológicas .
Actividades Farmacológicas
Los análogos de la cromana-4-ona exhiben una amplia gama de actividades farmacológicas . Estas incluyen anticancerígenas, inhibidoras del factor de necrosis tumoral-α (TNF-α), antivasculares, antidiabéticas, antioxidantes, antimicrobianas, antifúngicas, antivirales, antileishmaniales, insecticidas, espasmolíticas, analgésicas, antiinflamatorias, anticoagulantes, inhibidoras estrogénicas, anti-acetilcolinesterasa (AchE) inhibidoras, antivíricas del VIH, anticonvulsivantes, antidepresivas, anticoronarias y antituberculosas .
Actividad Antiparasitaria
Se ha encontrado que los derivados de la cromana-4-ona se dirigen a la Pteridina Reductasa 1 (PTR1) y muestran actividad antiparasitaria . Se han evaluado contra enzimas parasitarias (Trypanosoma brucei PTR1– Tb PTR1 y Leishmania major–Lm PTR1) y parásitos (Trypanosoma brucei y Leishmania infantum) .
Diseño y Desarrollo de Fármacos
Teniendo en cuenta la versatilidad de la cromona, se utiliza como plantilla en el diseño y desarrollo de fármacos . Sin embargo, debido al bajo rendimiento en el caso de la síntesis química y el procedimiento de aislamiento costoso de los compuestos naturales, se necesitan más estudios para proporcionar los métodos más efectivos y rentables para sintetizar nuevos análogos de la cromona .
Actividades Biológicas y Farmacéuticas
El marco de la cromana-4-ona es un bloque de construcción principal en una gran clase de compuestos medicinales, y los compuestos sintéticos exhiben una amplia variedad de notables actividades biológicas y farmacéuticas .
Síntesis de Nuevos Compuestos Líderes
La cromana-4-ona se utiliza en la síntesis de nuevos compuestos líderes <svg class="icon" height="16" p-id="
Direcciones Futuras
Mecanismo De Acción
Target of Action
6-Aminochroman-4-one is a heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . It exhibits significant variations in biological activities . .
Mode of Action
Chromanone derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory effects . These activities suggest that 6-Aminochroman-4-one may interact with multiple targets and induce various changes in cellular processes.
Biochemical Pathways
Given the broad range of pharmacological activities exhibited by chromanone derivatives , it can be inferred that 6-Aminochroman-4-one may influence several biochemical pathways.
Result of Action
Chromanone derivatives have been shown to exhibit a wide range of pharmacological activities , suggesting that 6-Aminochroman-4-one may have diverse molecular and cellular effects.
Análisis Bioquímico
Biochemical Properties
6-Aminochroman-4-one is known to interact with various enzymes, proteins, and other biomolecules. It is structurally similar to chromanone, which has been found to exhibit a wide range of pharmacological activities
Cellular Effects
Chromanone analogs have been reported to exhibit various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and antiviral activities . These activities suggest that 6-Aminochroman-4-one may influence cell function, gene expression, and cellular metabolism, but specific studies on 6-Aminochroman-4-one are needed to confirm these effects.
Molecular Mechanism
Chroman-4-one derivatives have been found to inhibit pteridine reductase 1 (PTR1), an enzyme involved in the folate metabolism pathway . It is unclear whether 6-Aminochroman-4-one shares this mechanism of action.
Propiedades
IUPAC Name |
6-amino-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBARYAQCKDIKIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602120 | |
| Record name | 6-Amino-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103441-69-6 | |
| Record name | 6-Amino-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

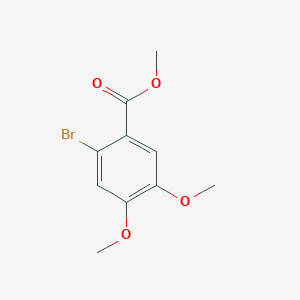
![Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate](/img/structure/B179745.png)

![N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B179747.png)
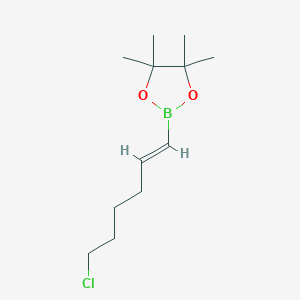
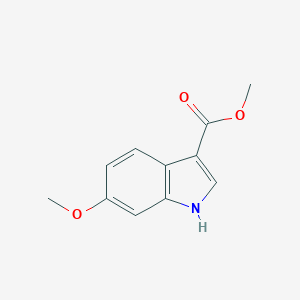
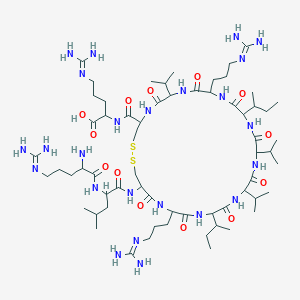
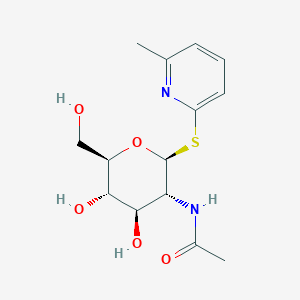
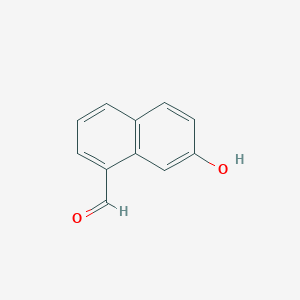
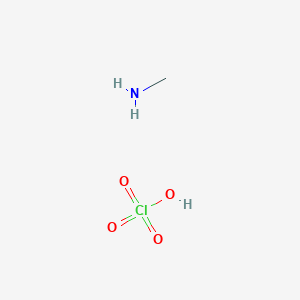
![3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one](/img/structure/B179760.png)
